molecular formula C12H16Cl3NO5 B13778246 Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate CAS No. 6417-43-2

Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate

Cat. No.: B13778246
CAS No.: 6417-43-2
M. Wt: 360.6 g/mol
InChI Key: QKBDWMJBSCEOOL-UHFFFAOYSA-N
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Description

2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid is a compound with the molecular formula C12H16Cl3NO5 and a molecular weight of 360.618 g/mol. This compound is known for its unique structure, combining the properties of both 2-(2-hydroxyethylamino)ethanol and 2-(2,4,5-trichlorophenoxy)acetic acid. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2,4,5-trichlorophenoxyacetic acid . This intermediate is then reacted with 2-(2-hydroxyethylamino)ethanol under controlled conditions to yield the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and pathways.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a synthetic auxin, mimicking the action of natural plant hormones and affecting plant growth and development . In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.

Comparison with Similar Compounds

2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid can be compared with other similar compounds, such as:

    2,4-dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties. The uniqueness of 2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components and related compounds.

Properties

CAS No.

6417-43-2

Molecular Formula

C12H16Cl3NO5

Molecular Weight

360.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-(2,4,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl3O3.C4H11NO2/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,12,13);5-7H,1-4H2

InChI Key

QKBDWMJBSCEOOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)NCCO

Origin of Product

United States

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